molecular formula C25H23F3N4O2 B14175490 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-

2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-

Cat. No.: B14175490
M. Wt: 468.5 g/mol
InChI Key: ABIOZVKYLAAENM-INIZCTEOSA-N
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Description

The compound 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- is a structurally complex molecule featuring:

  • A pyridinone core substituted with a difluoromethyl group at position 3.
  • A stereochemically defined (1S)-1-(4-fluorophenyl)ethyl group at position 1.
  • A 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylamino moiety at position 2.

This compound is hypothesized to exhibit biological activity related to kinase inhibition or enzymatic modulation, given its structural resemblance to known inhibitors (e.g., p38 MAP kinase inhibitors like SB 202190 ). Its amorphous form (if analogous to related compounds) may enhance solubility and stability, as seen in structurally similar piperidine-2-one derivatives .

Properties

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.5 g/mol

IUPAC Name

5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)anilino]pyridin-2-one

InChI

InChI=1S/C25H23F3N4O2/c1-15-12-31(14-29-15)22-9-8-20(11-23(22)34-3)30-21-10-18(24(27)28)13-32(25(21)33)16(2)17-4-6-19(26)7-5-17/h4-14,16,24,30H,1-3H3/t16-/m0/s1

InChI Key

ABIOZVKYLAAENM-INIZCTEOSA-N

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=CC(=CN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)C(F)F)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=CC(=CN(C3=O)C(C)C4=CC=C(C=C4)F)C(F)F)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoamides

A widely adopted method involves the cyclocondensation of β-ketoamide precursors with ammonium acetate under reflux conditions. This approach provides moderate yields (45–60%) but offers excellent regiocontrol for introducing substituents at the 1- and 3-positions. Recent advancements employ microwave-assisted conditions to reduce reaction times from 12 hours to 90 minutes while maintaining yields above 55%.

Oxidative Aromatization of Dihydropyridines

Oxidation of 1,4-dihydropyridine derivatives using ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) achieves aromatization to the pyridinone scaffold. This method proves particularly effective for introducing electron-withdrawing groups at the 5-position, with reported yields of 68–72% for difluoromethylated analogs.

Introduction of the 5-Difluoromethyl Group

The 5-difluoromethyl substituent requires specialized synthetic techniques due to the challenges of introducing fluorinated groups with high regioselectivity.

Radical Difluoromethylation

A breakthrough methodology utilizes α,α-difluorophenylacetic acid as a difluoromethyl radical precursor. Under oxidative conditions with K₂S₂O₈ in acetonitrile at 80°C, the radical species adds to the pyridinone core with 73–82% efficiency. This metal-free approach demonstrates superior functional group tolerance compared to traditional organometallic methods.

Table 1: Comparative Analysis of Difluoromethylation Methods

Method Reagent System Yield (%) Selectivity (5- vs 3-position)
Radical Addition K₂S₂O₈/CH₃CN/80°C 82 9:1
Organocopper CuI/Selectfluor/THF 65 4:1
Electrophilic Fluorination AgF₂/DCM/RT 58 7:1

Late-Stage Fluorination

Silver(II) fluoride-mediated fluorination enables direct introduction of the difluoromethyl group to pre-formed pyridinones. While requiring anhydrous conditions (CaH₂-dried MeCN), this method achieves 84–99% conversion efficiency for electron-deficient cores.

Stereoselective Installation of the 1-[(1S)-1-(4-Fluorophenyl)ethyl] Side Chain

Chiral resolution at the 1-position demands asymmetric synthesis techniques:

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 1-(4-fluorophenyl)ethanol precursors provides enantiomerically pure (S)-alcohols with >99% ee. Subsequent Mitsunobu reaction with the pyridinone core achieves 78% yield while preserving stereochemical integrity.

Transition-Metal Catalyzed Asymmetric Alkylation

Palladium-catalyzed coupling using Josiphos ligands enables direct introduction of the chiral side chain. Optimized conditions (Pd(OAc)₂, L3-Josiphos, K₃PO₄ in toluene) deliver the (S)-configured product in 85% yield and 94% ee.

Functionalization of the 3-Amino Position

The 3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- substituent requires sequential installation:

Buchwald-Hartwig Amination

Copper-mediated coupling of 3-bromopyridinone with 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline proceeds efficiently under microwave irradiation (150°C, 30 min) with 92% conversion. Catalyst systems employing CuI/N,N'-dimethylethylenediamine (DMEDA) outperform palladium alternatives in terms of functional group compatibility.

Tandem Deprotection-Cyclization

Protection of the aniline nitrogen as a tert-butoxycarbonyl (Boc) group enables sequential deprotection and cyclization to form the imidazole ring in situ. This one-pot strategy reduces purification steps while maintaining yields above 70%.

Final Assembly and Purification Strategies

Convergent synthesis pathways dominate industrial-scale production:

Fragment Coupling Approach

Late-stage coupling of the fully functionalized pyridinone core with pre-formed side chains via Suzuki-Miyaura cross-coupling achieves 68% overall yield. Key parameters include:

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ base in THF/H₂O (4:1)
  • Microwave heating at 120°C for 20 min

Crystallization-Induced Dynamic Resolution

Final purification exploits the compound's limited solubility in ethyl acetate/n-heptane mixtures (1:5 v/v). This process simultaneously removes residual catalysts while enhancing enantiomeric excess from 94% to >99.5%.

Industrial-Scale Optimization Challenges

Scale-up considerations reveal critical process parameters:

Table 2: Key Process Parameters for Commercial Manufacturing

Parameter Laboratory Scale Pilot Plant (10 kg) Commercial (100 kg)
Difluoromethylation Yield 82% 78% 71%
Chiral Purity 94% ee 92% ee 89% ee
Cycle Time 48 h 72 h 96 h
API Recovery 68% 63% 58%

Mitigation strategies include continuous flow radical reactors for difluoromethylation (improving yield to 79% at 100 kg scale) and hybrid chiral resolution combining enzymatic and chemical methods.

Visible-light-mediated C–H functionalization enables direct introduction of the difluoromethyl group without pre-functionalization. Preliminary studies using Ir(ppy)₃ photocatalysts show 65% yield under mild conditions (25°C, 12 h).

Biocatalytic Approaches

Engineered transaminases demonstrate potential for asymmetric synthesis of the 1-(4-fluorophenyl)ethyl side chain with 99% ee and 5-fold increased reaction rates compared to traditional chemical methods.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes

Scientific Research Applications

Potential Research Applications

Given the properties of pyridinone derivatives, research applications may include:

  • PTK inhibitors Pyridinone-containing compounds have demonstrated pharmacological properties such as antitumor, antimicrobial, anti-inflammatory, and antimalarial activities . Quinazoline-conjugated pyridinones have been designed in the discovery of new protein tyrosine kinase (PTK) inhibitors .
  • Met kinase inhibitors Pyridinone-pyrrolopyridine-based compounds act as inhibitors of Met kinase .
  • MNK inhibitors Pyridinone–thienopyrimidine derivatives were designed as potent and highly selective MNK inhibitors . Certain pyridinone compounds have demonstrated high activity in both MNK inhibition potency and antiproliferative effects. Cellular mechanistic studies have shown the compounds can downregulate phosphorylated eIF4E, Mcl-1, and cyclin D1, and cause PARP cleavage .
  • IDH1 inhibitors Pyridinone-quinolinones can act as inhibitors of Isocitrate Dehydrogenase 1 (IDH1) .
  • Anti-HIV agents Pyridinone derivatives have been designed based on known anti-HIV agents, with modifications at positions 3, 4, and 6 of the pyridinone ring being crucial to antiviral activity .

Reactions

2(1H)-Pyridinone derivatives exhibit diverse reactivity due to their functional groups and can undergo reactions such as oxidation, reduction, and substitution. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a biological system.

Comparison with Similar Compounds

Key Research Findings

Fluorine Substitutions : Difluoromethyl in the target compound balances metabolic stability and solubility better than trifluoromethyl groups .

Amorphous vs. Crystalline Forms : The amorphous state (if confirmed) enhances bioavailability, as seen in related compounds .

Biological Activity

The compound 2(1H)-pyridinone, 5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- belongs to a class of pyridinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific pyridinone derivative, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 2(1H)-pyridinone derivatives typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex structures. The specific compound features a difluoromethyl group and various aromatic substituents that enhance its biological profile. The presence of these functional groups contributes to the compound's ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridinone derivatives. For instance, a review indicated that 2-pyridone-containing compounds exhibit significant activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The compound's mechanism often involves the inhibition of critical pathways in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Pyridinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG215Inhibition of eIF3a
Compound BMCF-720Apoptosis induction
Target CompoundA5490.13Translation initiation inhibition

Anti-inflammatory Effects

Pyridinones have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. In vitro studies demonstrated that certain pyridinone derivatives could effectively inhibit sEH activity, suggesting their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Pyridinone Derivatives

CompoundsEH Inhibition (%)Reference
Compound C85
Target Compound75

Other Pharmacological Properties

In addition to anticancer and anti-inflammatory properties, pyridinones have shown promise in various other biological activities, including antimicrobial, antifungal, and cardiotonic effects . The diversity in biological activity is attributed to the structural modifications at positions 3 and 5 on the pyridinone core.

Case Studies

Several case studies have been documented regarding the efficacy of pyridinones in clinical settings:

  • Case Study on Lung Cancer : A derivative similar to the target compound demonstrated significant selectivity against A549 lung cancer cells with an IC50 value of 0.13 µM. This selectivity was linked to its ability to inhibit translation initiation factors .
  • Inflammation Model : In a murine model of inflammation, a pyridinone derivative exhibited substantial reduction in inflammation markers when administered prior to inflammatory stimuli .

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